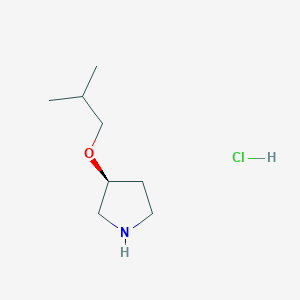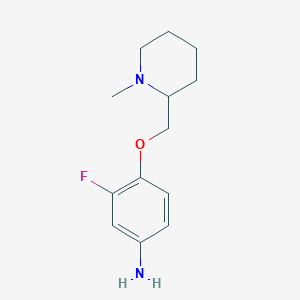
3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline is a chemical compound with the molecular formula C12H17FN2O. It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 3-position and a methoxy group at the 4-position, which is further connected to a 1-methylpiperidin-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline typically involves the following steps:
Nucleophilic Substitution: The starting material, 3-fluoroaniline, undergoes a nucleophilic substitution reaction with a suitable methoxy reagent to introduce the methoxy group at the 4-position.
Piperidine Introduction: The intermediate product is then reacted with 1-methylpiperidine under appropriate conditions to attach the piperidine moiety to the methoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the fluoro group to other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving receptor binding and signal transduction pathways
Mechanism of Action
The mechanism of action of 3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro and piperidine groups play a crucial role in binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-((1-methylpiperidin-4-yl)methoxy)aniline
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness
3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline is unique due to the specific positioning of the fluoro and piperidine groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C13H19FN2O |
|---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
3-fluoro-4-[(1-methylpiperidin-2-yl)methoxy]aniline |
InChI |
InChI=1S/C13H19FN2O/c1-16-7-3-2-4-11(16)9-17-13-6-5-10(15)8-12(13)14/h5-6,8,11H,2-4,7,9,15H2,1H3 |
InChI Key |
YNMYBXQVJFWQJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1COC2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


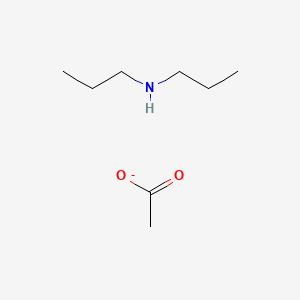
![5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B11762130.png)
![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine](/img/structure/B11762133.png)
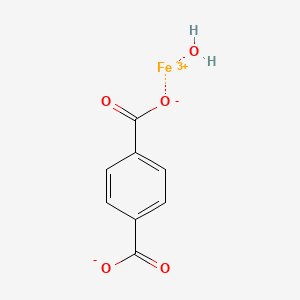
![tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11762153.png)
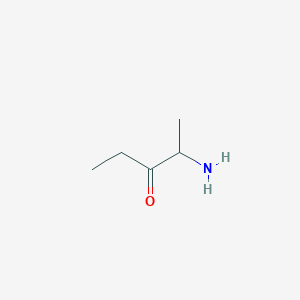
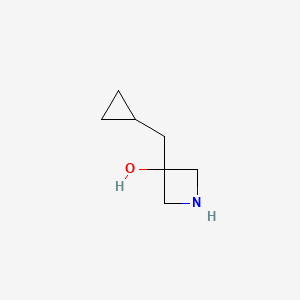
![4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride](/img/structure/B11762166.png)
![(3-Oxaspiro[5.5]undecan-9-yl)methanol](/img/structure/B11762167.png)
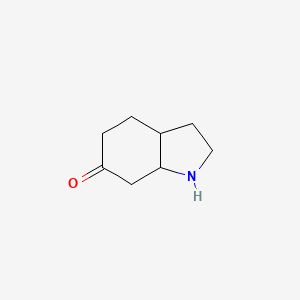

![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B11762181.png)
